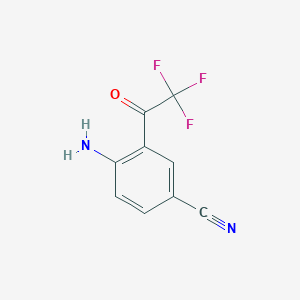![molecular formula C6H12N2O B13447076 9-Oxa-3,7-diazabicyclo[3.3.1]nonane CAS No. 329-96-4](/img/structure/B13447076.png)
9-Oxa-3,7-diazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxa-3,7-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with an oxygen atom and two nitrogen atoms incorporated into its bicyclo[331]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving an aldehyde, an amine, and a compound containing an active hydrogen atom . This reaction is particularly useful for constructing the 3,7-diazabicyclo[3.3.1]nonane core.
Another method involves the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium acetate via a double Mannich-type reaction under different heating platforms, such as conventional, ultrasound, and microwave irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the Mannich reaction and related synthetic routes suggests that these methods could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxa-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of nitrogen and oxygen atoms in the structure allows for substitution reactions, where specific atoms or groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo-derivatives, while reduction reactions could produce reduced forms of the compound. Substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
9-Oxa-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as positive allosteric modulators of AMPA receptors, binding to a unique site on the receptor and enhancing its activity . This interaction can lead to various physiological effects, including improved cognitive function and potential therapeutic benefits for neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms instead of nitrogen, leading to different chemical properties and reactivity.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Incorporates selenium and sulfur atoms, which influence its conformational stability and reactivity.
3,7-Diazabicyclo[3.3.1]nonane:
Uniqueness
The presence of both oxygen and nitrogen atoms in 9-Oxa-3,7-diazabicyclo[3.3.1]nonane imparts unique chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
329-96-4 |
|---|---|
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
9-oxa-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H12N2O/c1-5-2-8-4-6(9-5)3-7-1/h5-8H,1-4H2 |
Clave InChI |
QPZGDXHVVSBMCO-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC(O2)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
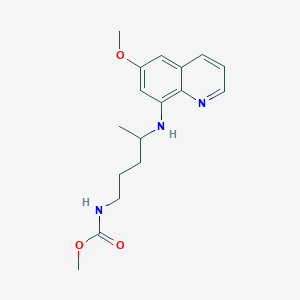
![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
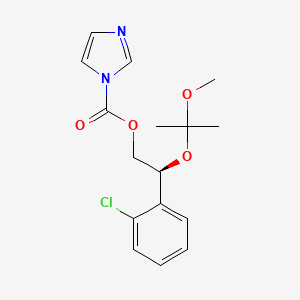
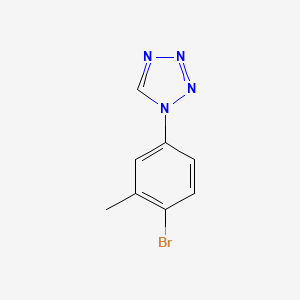
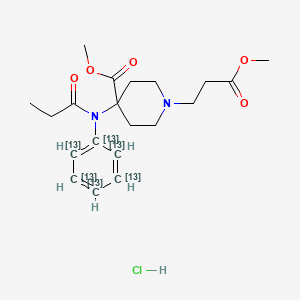
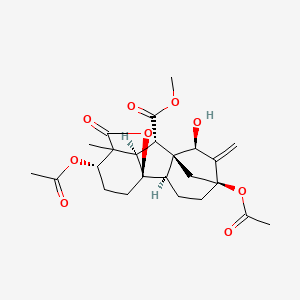

![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)
